molecular formula C19H19FN4O4S B2365920 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021031-45-7

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No. B2365920
CAS RN: 1021031-45-7
M. Wt: 418.44
InChI Key: SYIMHIAFUJAWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a useful research compound. Its molecular formula is C19H19FN4O4S and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

Compounds similar to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine have been explored for their potential as antipsychotic agents. A study by Raviña et al. (2000) involved the evaluation of structurally related butyrophenones, which showed promising results in vitro for dopamine and serotonin receptors, suggesting their effectiveness as antipsychotic drugs (Raviña et al., 2000).

Antimicrobial and Antifungal Properties

Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, which were screened for antimicrobial activity. These compounds, structurally related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, showed activity against various bacteria and fungi (Bhatt et al., 2016).

Antioxidant Properties

Malík et al. (2017) studied the antioxidant properties of compounds with a structure similar to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine. They found that these compounds displayed significant antioxidant activity, comparable to that of known reference drugs (Malík et al., 2017).

Glucan Synthase Inhibition

Ting et al. (2011) identified compounds structurally related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine as effective β-1,3-glucan synthase inhibitors, showing potential in treating Candida glabrata infections (Ting et al., 2011).

Antidiabetic Potential

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which showed promising results in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management. This study highlights the potential of these compounds, related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, in the treatment of diabetes (Bindu et al., 2019).

Cancer Research

Patel et al. (2019) developed a novel radiopharmaceutical, [18F]DASA-23, for measuring pyruvate kinase M2 levels in gliomas using PET imaging. This compound, related to 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine, could be significant in cancer diagnostics and research (Patel et al., 2019).

properties

IUPAC Name

3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4S/c1-27-17-6-4-14(20)13-18(17)29(25,26)24-10-8-23(9-11-24)19-7-5-15(21-22-19)16-3-2-12-28-16/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIMHIAFUJAWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.